

Application Note: N-Palmitoyl-D-sphingomyelin-d9 for Absolute Quantification in Lipidomics

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Compound of Interest

Compound Name: **N-Palmitoyl-D-sphingomyelin-d9**

Cat. No.: **B12300016**

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Audience: Researchers, scientists, and drug development professionals.

Introduction Lipidomics, the large-scale study of cellular lipids, is a critical field for understanding cellular physiology and pathology.^[1] Accurate quantification of individual lipid species is essential for identifying biomarkers and elucidating metabolic pathways.^[2] Absolute quantification in mass spectrometry-based lipidomics relies on the use of stable isotope-labeled internal standards.^[3] **N-Palmitoyl-D-sphingomyelin-d9** (SM d18:1/16:0-d9) is a deuterated analog of N-Palmitoyl-D-sphingomyelin (C16:0 SM), a common and biologically significant sphingolipid.^[4] Due to its chemical similarity to the endogenous analyte and its distinct mass, it serves as an ideal internal standard for correcting variations during sample preparation and analysis, enabling precise and accurate quantification.^{[3][5]}

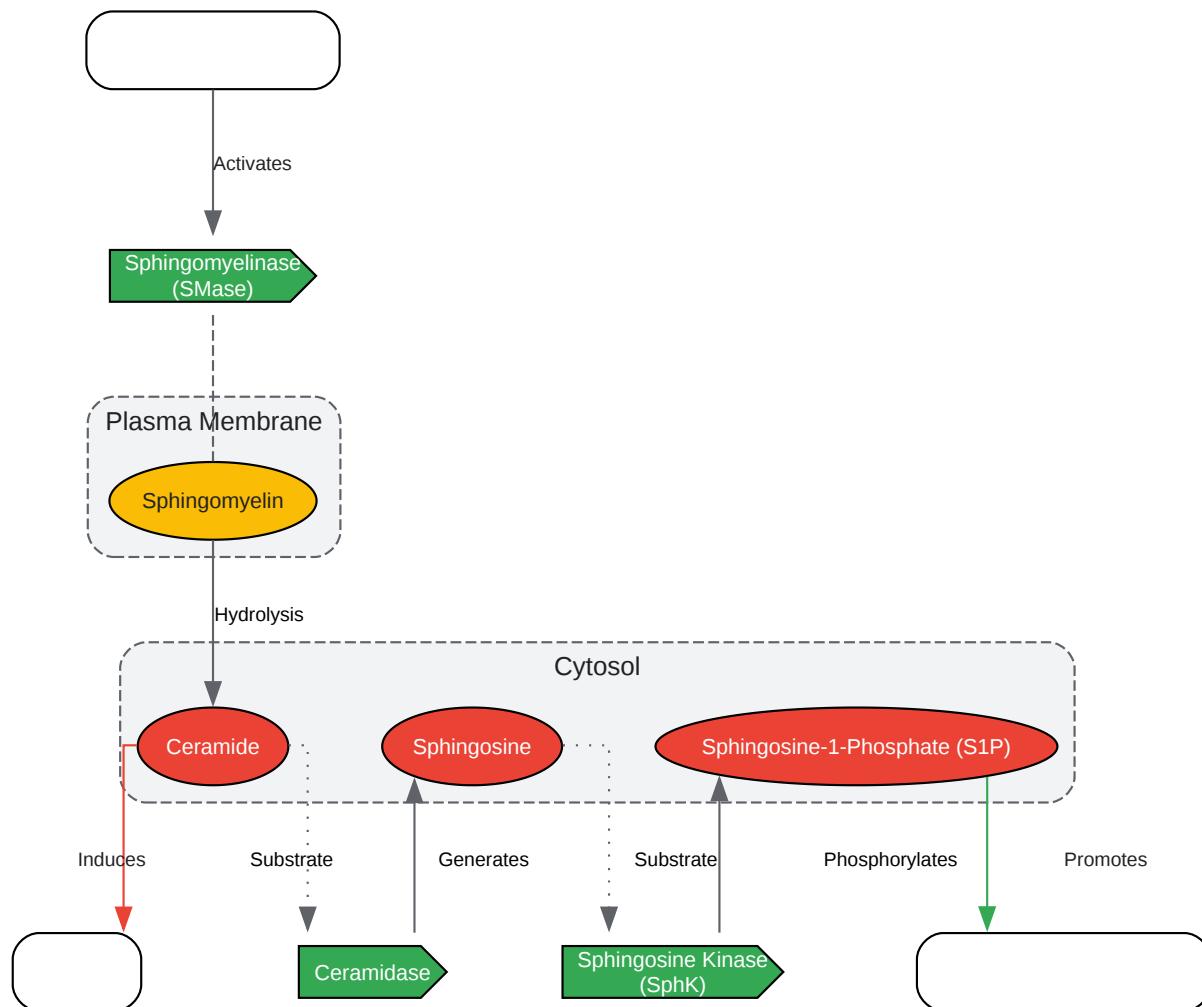
This document provides detailed protocols for the use of **N-Palmitoyl-D-sphingomyelin-d9** as an internal standard in a typical lipidomics workflow, from sample preparation to LC-MS/MS analysis and data interpretation.

Properties of **N-Palmitoyl-D-sphingomyelin-d9**

Property	Value
Chemical Formula	<chem>C39H70D9N2O6P</chem>
Molecular Weight	712.1 g/mol
CAS Number	2415226-88-7
Synonyms	Palmitoyl Sphingomyelin-d9, SM(d18:1/16:0-d9) [4]
Purity	≥99% deuterated forms (d ₁ -d ₉) [4]
Endogenous Analyte	N-Palmitoyl-D-sphingomyelin (C16:0 SM)
Analyte Formula	<chem>C39H79N2O6P</chem> [6]
Analyte MW	703.0 g/mol [6]

Biological Context: The Sphingomyelin Signaling Pathway

Sphingomyelin is a crucial component of cell membranes and a key player in signal transduction.[\[7\]](#)[\[8\]](#) The sphingomyelin signaling pathway is initiated by the hydrolysis of sphingomyelin into ceramide by the enzyme sphingomyelinase.[\[9\]](#)[\[10\]](#) Ceramide acts as a second messenger, regulating critical cellular processes such as proliferation, differentiation, and apoptosis.[\[10\]](#)[\[11\]](#) This pathway is integral to cellular responses to stress and is implicated in various diseases.[\[10\]](#)



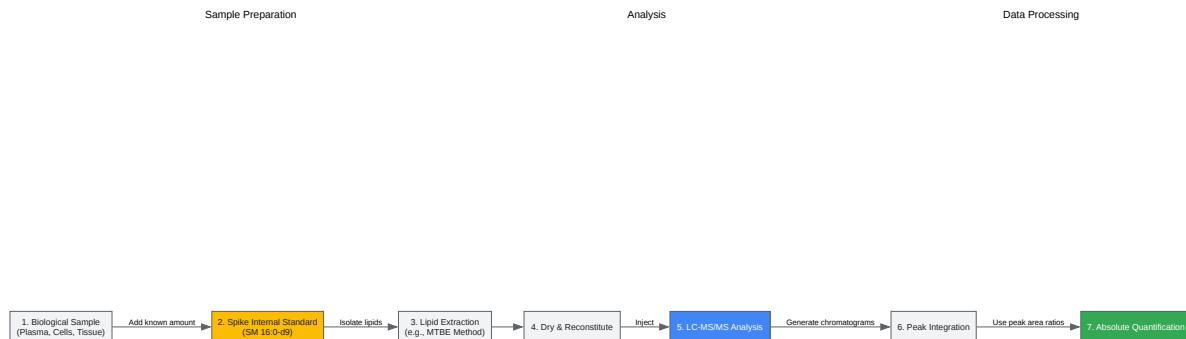
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Caption: The Sphingomyelin signaling pathway, illustrating the conversion of Sphingomyelin to bioactive lipids.

Experimental Workflow for Absolute Quantification

A robust lipidomics workflow is essential for achieving reliable quantitative results. The process involves several distinct stages, from initial sample preparation to final data analysis. Using an internal standard like **N-Palmitoyl-D-sphingomyelin-d9** at the beginning of the workflow is

crucial for accounting for lipid loss during extraction and variability in instrument response.[\[2\]](#)
[\[12\]](#)



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Caption: A typical experimental workflow for absolute quantification of sphingomyelins in lipidomics.

Protocols

Protocol 1: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

This protocol details a monophasic extraction method suitable for the analysis of sphingolipids.
[\[13\]](#)
[\[14\]](#)

Materials:

- Biological sample (e.g., 20 μ L plasma)
- **N-Palmitoyl-D-sphingomyelin-d9** internal standard solution (in Methanol)
- Methanol (MeOH), cold
- Methyl-tert-butyl ether (MTBE), cold
- Water (LC-MS grade)
- Glass centrifuge tubes
- Vortex mixer
- Centrifuge (capable of 4°C and 10,000 x g)
- Nitrogen evaporator (e.g., SpeedVac)

Procedure:

- Sample Aliquoting: Pipette 20 μ L of plasma into a clean glass centrifuge tube.
- Internal Standard Spiking: Add a precise amount (e.g., 20 μ L of a 10 μ g/mL solution) of the **N-Palmitoyl-D-sphingomyelin-d9** internal standard mix directly to the plasma sample.[12]
- Solvent Addition: Add 200 μ L of cold methanol to the sample.[13] Vortex briefly to mix.
- MTBE Addition: Add 800 μ L of cold MTBE to the tube.[13]
- Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.
- Phase Separation: Add 200 μ L of LC-MS grade water to induce phase separation.[13][14] Vortex for 1 minute.
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to achieve complete separation of the aqueous and organic layers.[13]
- Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean glass tube.[13][14]

- Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a SpeedVac.[13][14]
- Storage & Reconstitution: The dried lipid extract can be stored at -80°C.[13][14] Before analysis, reconstitute the sample in an appropriate volume (e.g., 100 μ L) of the LC-MS mobile phase, such as Acetonitrile/Isopropanol/Water (65:30:5 v/v/v).[13]

Protocol 2: LC-MS/MS Analysis

This protocol uses a reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection using Multiple Reaction Monitoring (MRM).

Instrumentation and Parameters:

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Recommended Setting
LC Column	C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m particle size)[14]
Mobile Phase A	Acetonitrile/Water (60:40) with 10 mM Ammonium Formate[14]
Mobile Phase B	Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate[14]
Flow Rate	0.3 mL/min
Column Temperature	45°C
Injection Volume	5 μ L
Gradient	0-2 min: 30% B; 2-12 min: linear gradient to 100% B; 12-15 min: hold at 100% B; 15-18 min: return to 30% B and equilibrate.

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp	400°C
Collision Gas	Argon
Analyte	N-Palmitoyl-D-sphingomyelin (SM 16:0)
Precursor Ion (m/z)	703.6
Product Ion (m/z)	184.1
Collision Energy (eV)	40
Internal Standard	N-Palmitoyl-D-sphingomyelin-d9 (SM 16:0-d9)
Precursor Ion (m/z)	712.6
Product Ion (m/z)	184.1
Collision Energy (eV)	40

Note: The precursor to product ion transition of m/z 184.1 is characteristic of the phosphocholine headgroup and is common for all sphingomyelin species.[\[15\]](#) Mass spectrometry parameters should be optimized for the specific instrument being used.

Data Analysis and Quantification

- Peak Integration: Integrate the chromatographic peaks for both the endogenous analyte (SM 16:0) and the internal standard (SM 16:0-d9) using the instrument's software.[\[16\]](#)
- Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled SM 16:0 analyte and a constant concentration of the SM 16:0-d9 internal standard. Run these standards alongside the unknown samples.

- Ratio Calculation: For each calibration standard and unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).
- Linear Regression: Plot the peak area ratio against the known concentration of the analyte for the calibration standards. Apply a linear regression to generate a calibration curve.[16] The curve fitting can often be improved by using a weighting factor, such as $1/x^2$.[17]
- Absolute Quantification: Determine the concentration of SM 16:0 in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Conclusion **N-Palmitoyl-D-sphingomyelin-d9** is an essential tool for the absolute quantification of C16:0 sphingomyelin in complex biological matrices. Its use as an internal standard corrects for sample loss and analytical variability, ensuring high-quality, reproducible data. The protocols and workflows described here provide a robust framework for researchers in lipidomics to accurately measure this key lipid species, facilitating deeper insights into its role in health and disease.

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